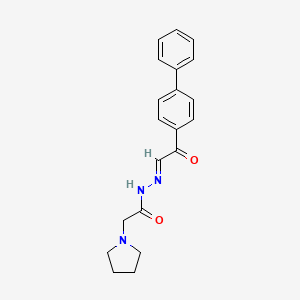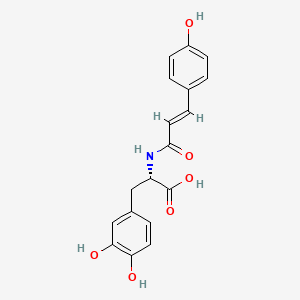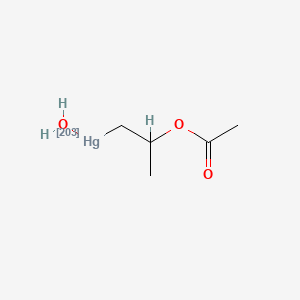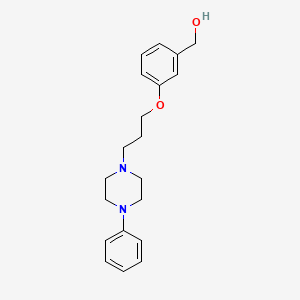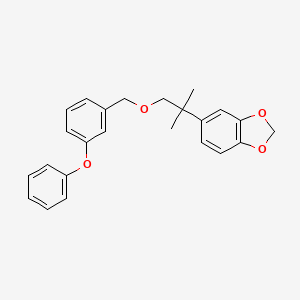
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether is an organic compound that features a complex structure with both phenoxy and methylenedioxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether typically involves the reaction of 3-Phenoxybenzyl chloride with 2-(3,4-methylenedioxyphenyl)-2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl ethers.
Applications De Recherche Scientifique
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxy and methylenedioxy groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenoxybenzyl alcohol
- 2-(3,4-Methylenedioxyphenyl)-2-methylpropanol
- 3-Phenoxybenzyl chloride
Uniqueness
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether is unique due to the presence of both phenoxy and methylenedioxy groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.
Propriétés
Numéro CAS |
80843-61-4 |
|---|---|
Formule moléculaire |
C24H24O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C24H24O4/c1-24(2,19-11-12-22-23(14-19)27-17-26-22)16-25-15-18-7-6-10-21(13-18)28-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3 |
Clé InChI |
HJSCVNCTDQJIRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


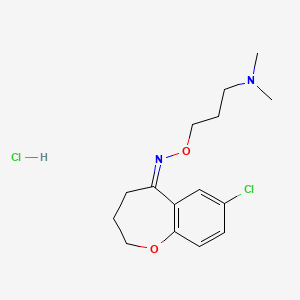
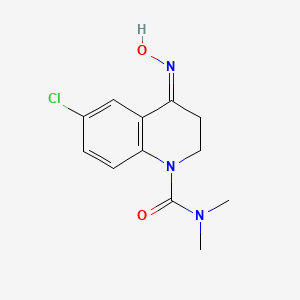
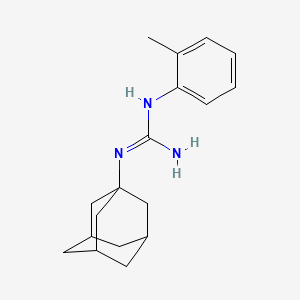
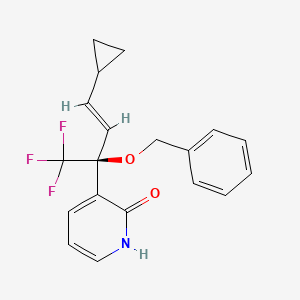

![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
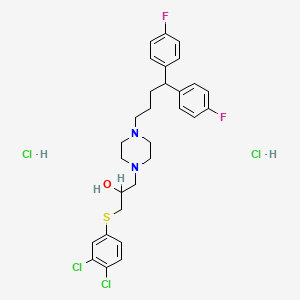
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
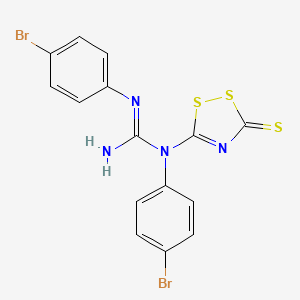
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
